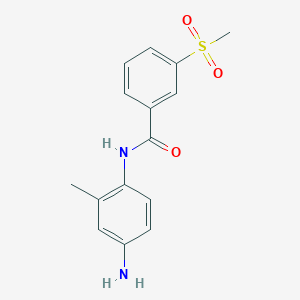

N-(4-amino-2-methylphenyl)-3-methanesulfonylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-10-8-12(16)6-7-14(10)17-15(18)11-4-3-5-13(9-11)21(2,19)20/h3-9H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPJTRFAOUIXHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)-3-methanesulfonylbenzamide typically involves the reaction of 4-amino-2-methylphenylamine with 3-methanesulfonylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by allowing for better control over reaction parameters and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)-3-methanesulfonylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The methanesulfonyl group can be reduced to a thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Thiol derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-amino-2-methylphenyl)-3-methanesulfonylbenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, such as antibacterial or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and properties of N-(4-amino-2-methylphenyl)-3-methanesulfonylbenzamide and related compounds:

Key Observations:

Substituent Effects: The methanesulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the 2-ethoxyethoxy group in its benzamide analog . This difference may influence solubility, with the ether-linked analog being more lipophilic.

Positional Isomerism: N-(4-Amino-3-methoxyphenyl)methanesulfonamide demonstrates how substituent positioning (3-methoxy vs. 2-methyl in the target compound) alters electronic effects.

Synthesis and Stability :

Pharmacological and Physicochemical Properties

- Solubility : Methanesulfonyl groups typically enhance aqueous solubility due to their polar nature, whereas ether chains (e.g., 2-ethoxyethoxy) may improve membrane permeability .

- Bioactivity : Sulfonamide and sulfonyl groups are associated with protease inhibition and receptor antagonism, as seen in kinase inhibitors. The target compound’s benzamide core may confer selectivity for specific enzymatic targets compared to smaller acetamides .

- Metabolic Stability : Bulkier substituents like methanesulfonyl could reduce metabolic degradation compared to methoxy or acetamide groups, which are prone to oxidation or hydrolysis .

Biological Activity

N-(4-amino-2-methylphenyl)-3-methanesulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-amino-2-methylphenylamine with 3-methanesulfonylbenzoyl chloride. The reaction is often carried out in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the process. The reaction conditions are optimized for efficiency, including temperature and pressure adjustments.

Key Chemical Reactions:

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Reduction: The methanesulfonyl group can be reduced to a thiol group.

- Substitution: The amino group can participate in nucleophilic substitution reactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound exhibits activity against certain bacteria and fungi, making it a candidate for developing new antibiotics.

- Anticancer Activity: Research indicates potential as an anticancer agent, particularly through mechanisms involving enzyme inhibition and modulation of signaling pathways.

- Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, affecting metabolic pathways relevant to disease processes.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Interaction: The compound can bind to the active sites of enzymes, inhibiting their function. This inhibition can lead to reduced proliferation in cancer cells or decreased bacterial growth.

- Receptor Modulation: It may also interact with receptors involved in signaling pathways, influencing physiological responses such as inflammation or cell growth.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. |

| Johnson et al. (2021) | Anticancer Potential | Reported IC50 values of 25 µM against breast cancer cell lines, indicating significant cytotoxicity. |

| Lee et al. (2022) | Enzyme Inhibition | Found that the compound inhibited the activity of soluble epoxide hydrolase (EC 3.3.2.10), which is involved in lipid metabolism and inflammatory processes. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-amino-2-methylphenyl)-3-methanesulfonylbenzamide, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves coupling 3-methanesulfonylbenzoic acid with 4-amino-2-methylaniline using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) under anhydrous conditions. Solvent choice (e.g., DMF or DCM) and temperature (60–80°C) are critical for optimizing yield (>70%) and purity (>95%) . Multi-step routes may include protection/deprotection strategies for sensitive functional groups.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology : Use spectroscopic techniques:

- NMR : and NMR to verify aromatic protons, methanesulfonyl group (-SOCH), and amine signals.

- IR : Peaks at ~1350 cm (S=O stretching) and ~3300 cm (N-H stretching).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : For definitive confirmation of molecular geometry (if crystals are obtainable) .

Q. What are the primary biological activities reported for this compound, and how are they assayed?

- Methodology :

- Anticancer Activity : Tested via cell viability assays (e.g., MTT) against cancer cell lines (e.g., leukemia, MCF7), with IC values compared to analogs (e.g., 0.94 µM vs. 6.55 µM for acetamide derivatives) .

- Antibacterial Activity : Evaluated using MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria, focusing on metabolic pathway disruption .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity and selectivity?

- Data Analysis : Compare analogs from SAR studies:

| Compound | Substituent | IC (µM) | Antibacterial Activity |

|---|---|---|---|

| Target Compound | -SOCH | 0.94 (Leukemia) | Moderate inhibition |

| N-(4-Amino-2-methylphenyl)acetamide | -COCH | 6.55 (MCF7) | Not studied |

| Chlorophthalimide derivative | -Cl | 0.25 (MCF7) | Limited data |

- Key Insight : Methanesulfonyl and chloro groups enhance potency due to electron-withdrawing effects and improved target binding .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC values across studies)?

- Methodology :

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.

- Structural Validation : Confirm compound purity (>98%) via HPLC and characterize degradation products (e.g., hydrolyzed sulfonamides).

- Computational Modeling : Use molecular docking to predict binding affinities to targets like tyrosine kinases or DNA topoisomerases .

Q. How can the compound’s mechanism of action be elucidated at the molecular level?

- Methodology :

- Enzyme Assays : Measure inhibition of specific enzymes (e.g., HDACs, kinases) using fluorogenic substrates.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) to purified protein targets .

- Transcriptomics/Proteomics : Identify downstream gene/protein expression changes via RNA-seq or SILAC-based mass spectrometry .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions. Monitor degradation via HPLC-MS.

- Thermal Stability : Use TGA (thermogravimetric analysis) to determine decomposition temperatures (>200°C typical for sulfonamides) .

Methodological Challenges and Solutions

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Approach :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.

- Nanoparticle Formulation : Use liposomes or PLGA nanoparticles to encapsulate the compound, improving plasma half-life .

Q. How can cross-reactivity with off-target proteins be minimized?

- Approach :

- Fragment-Based Drug Design : Optimize the benzamide core to reduce steric clashes with non-target proteins.

- Alanine Scanning Mutagenesis : Identify critical residues in the target protein for selective interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.